Berlafenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de berlafenone implica varios pasos, que suelen comenzar con la preparación de compuestos intermedios. Una ruta sintética común incluye la reacción de dibromuro de benzalacetofenona con metóxido de sodio en alcohol metílico, seguida de neutralización con ácido clorhídrico y cristalización . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, asegurando alta pureza y rendimiento.

Análisis De Reacciones Químicas

Berlafenone experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Las reacciones de halogenación y nitración son típicas, utilizando reactivos como bromo o ácido nítrico.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Berlafenone tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica.

Medicina: Se está investigando su posible uso terapéutico, particularmente en condiciones que implican disfunción del canal de sodio.

Industria: This compound se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

Berlafenone ejerce sus efectos principalmente al antagonizar los canales de sodio . Esta acción interrumpe el flujo normal de iones sodio, afectando la excitabilidad celular y la transmisión de señales. Los objetivos moleculares incluyen subtipos específicos de canales de sodio, y las vías involucradas están relacionadas con el transporte de iones y la regulación del potencial de membrana.

Comparación Con Compuestos Similares

Berlafenone se puede comparar con otros antagonistas del canal de sodio, como la lidocaína y la fenitoína. A diferencia de estos compuestos, this compound tiene una estructura química única que puede ofrecer ventajas distintas en términos de selectividad y potencia. Los compuestos similares incluyen:

Lidocaína: Un anestésico local ampliamente utilizado.

Fenitoína: Un medicamento anticonvulsivo.

Carbamazepina: Otro anticonvulsivo con propiedades de bloqueo del canal de sodio.

La singularidad de this compound radica en sus interacciones moleculares específicas y su potencial para aplicaciones terapéuticas específicas.

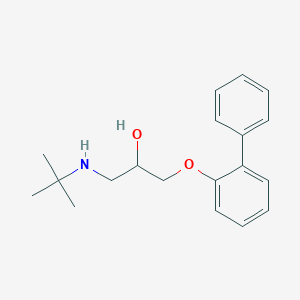

Propiedades

Número CAS |

18965-97-4 |

|---|---|

Fórmula molecular |

C19H25NO2 |

Peso molecular |

299.4 g/mol |

Nombre IUPAC |

1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |

InChI |

InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3 |

Clave InChI |

DBHPVKNFKBKJCE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |

SMILES canónico |

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |

Números CAS relacionados |

18965-98-5 (hydrochloride) |

Sinónimos |

1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride berlafenone bipranol GK 23-G GK-23-G |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.